Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
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Overview
Description
Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- is a heterocyclic compound that combines the structural features of pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyridine derivatives with hydroxyl or carbonyl groups, while reduction reactions may yield fully saturated compounds.
Scientific Research Applications
Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA synthesis and cell division . The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-containing molecules such as:
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Benzimidazole: A fused ring structure combining benzene and imidazole rings.
Thiazole: A five-membered ring structure containing both sulfur and nitrogen atoms.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
859238-88-3 |
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Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
3-(1-methylimidazol-4-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-12-6-9(11-7-12)8-3-2-4-10-5-8/h2-7H,1H3 |
InChI Key |
IMFKJIBLFGZFSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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